

5-Chloro-2,4,6-trifluoroisophthalonitrile CAS number 1897-50-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-2,4,6-trifluoroisophthalonitrile
Cat. No.:	B160395

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-2,4,6-trifluoroisophthalonitrile** (CAS: 1897-50-3)

Introduction

5-Chloro-2,4,6-trifluoroisophthalonitrile, with the CAS number 1897-50-3, is a halogenated aromatic nitrile. This compound serves as a versatile building block and key intermediate in the synthesis of a wide range of chemical products.^{[1][2]} Its applications span across agrochemicals, advanced materials science, and pharmaceutical research.^{[1][3][4]} The presence of multiple reactive sites—a chlorine atom, three fluorine atoms, and two nitrile groups—on the benzene ring allows for diverse chemical modifications, making it a valuable precursor for creating complex molecules with specific functionalities. This guide provides a comprehensive overview of its chemical properties, safety information, applications, and relevant experimental protocols for researchers and professionals in the chemical and biomedical sciences.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **5-Chloro-2,4,6-trifluoroisophthalonitrile** are summarized below. The compound is typically described as a yellow crystalline powder or liquid, indicating that its physical state can depend on purity and ambient conditions.^{[3][5][6]}

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	1897-50-3	[7]
IUPAC Name	5-chloro-2,4,6-trifluorobenzene-1,3-dicarbonitrile	[7]
Molecular Formula	C ₈ ClF ₃ N ₂	[7] [8]
Molecular Weight	216.55 g/mol	[7] [8]
Canonical SMILES	C1=CC(C=C(C(=C1F)C#N)F)C(I)F)C#N	[9]
MDL Number	MFCD06658269	

Table 2: Physical and Handling Properties

Property	Value	Reference
Appearance	Yellow crystalline powder / Yellow Liquid	[3] [5]
Melting Point	109-110 °C	[1] [2]
Boiling Point	224.0 ± 35.0 °C at 760 mmHg	[1] [5]
Density	1.6 ± 0.1 g/cm ³	[1] [2]
Storage Condition	2-8°C, in a dry, cool, and well-ventilated place	[1] [3] [10]

Spectral Data

While specific spectral data from experimental readouts are proprietary to various databases, the expected spectral characteristics can be inferred from the molecule's functional groups.

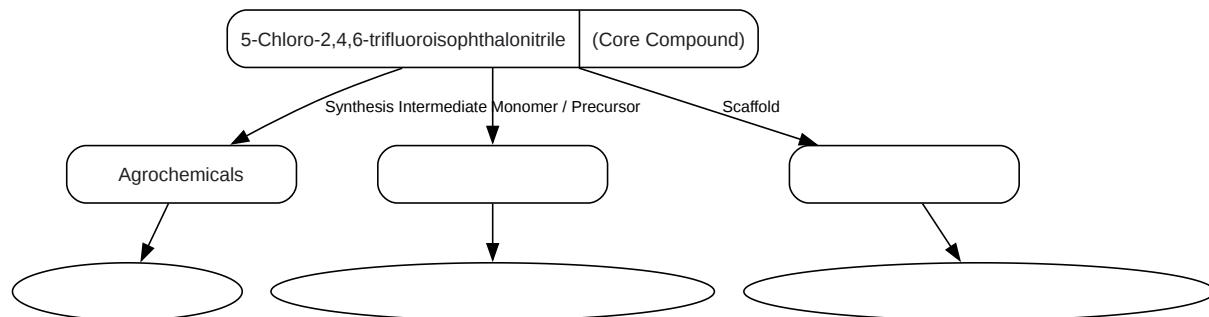
Table 3: Expected Characteristic Infrared (IR) Absorptions

Functional Group	Bond Type	Expected Wavenumber (cm ⁻¹)
Nitrile	C≡N stretch	2250 - 2210
Aromatic Ring	C=C stretch	1600 - 1400
Fluoroaromatic	C-F stretch	1300 - 1100
Chloroaromatic	C-Cl stretch	850 - 550

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹³C NMR spectral data for this compound is available in commercial databases.^[7] The spectrum is expected to show distinct signals for the eight carbon atoms, with splitting patterns influenced by the attached fluorine atoms (C-F coupling).

Safety and Hazard Information

5-Chloro-2,4,6-trifluoroisophthalonitrile is classified as hazardous. Handling should be performed in accordance with safety data sheets (SDS) and with appropriate personal protective equipment (PPE).


Table 4: GHS Hazard Summary

Category	Value
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[7][9] H312: Harmful in contact with skin.[7][9] H332: Harmful if inhaled.[7][9] H315: Causes skin irritation.[7][9] H319: Causes serious eye irritation.[7][9] H335: May cause respiratory irritation.[7][9]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [9][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

Applications

The compound's reactivity makes it a valuable starting material for diverse applications, from crop protection to the development of next-generation materials and therapeutics.[1][2][3][4]

- Agrochemicals: It is used as a fungicide and as an intermediate for synthesizing more complex pesticides.[3][5]
- Materials Science: It serves as a monomer or cross-linking agent in the production of high-performance polymers and resins. These materials often exhibit high thermal stability and chemical resistance, making them suitable for durable coatings, adhesives, and specialty electronics.[1][2]
- Drug Discovery: In pharmaceutical research, its scaffold is explored for designing novel bioactive molecules. The chlorine and fluorine atoms can modulate properties like metabolic stability, lipophilicity, and binding affinity, which are critical in drug development.[1][11][12]

[Click to download full resolution via product page](#)

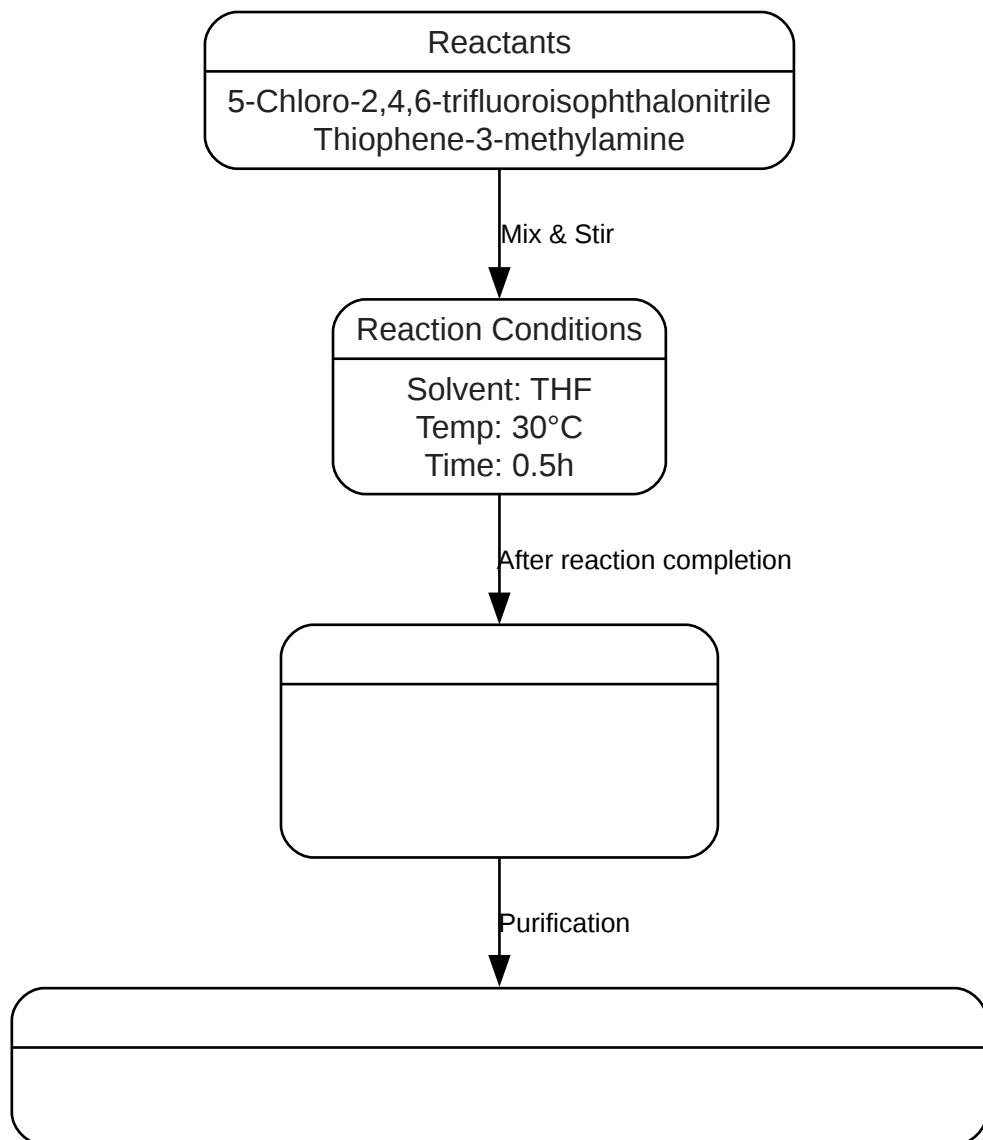
Fig. 1: Application workflow from the core compound to end-use areas.

Experimental Protocols

Detailed methodologies for the synthesis of and reactions involving **5-Chloro-2,4,6-trifluoroisophthalonitrile** are crucial for researchers.

Experimental Protocol 1: Synthesis of 5-Chloro-2,4,6-trifluoroisophthalonitrile

This protocol is based on a halogen exchange reaction, a common method for synthesizing fluorinated aromatic compounds.^[4]


- Reactants: Tetrachloroisophthalonitrile, an alkali metal fluoride (e.g., Potassium Fluoride), and Benzonitrile (as a solvent).
- Apparatus: A high-pressure autoclave reactor.
- Procedure: a. Charge the autoclave with tetrachloroisophthalonitrile, a molar excess of potassium fluoride, and benzonitrile. b. Seal the reactor and begin stirring. c. Heat the mixture to a temperature between 250°C and 350°C. The internal pressure will rise accordingly. d. Maintain the reaction for several hours (e.g., 10 hours), monitoring the progress via gas chromatography if possible. e. After the reaction is complete, cool the

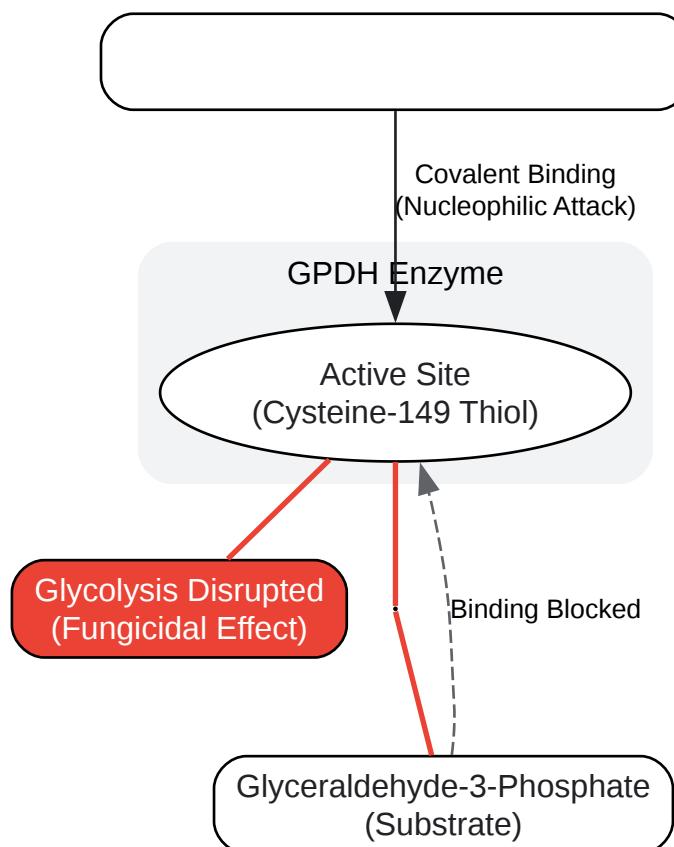
reactor to room temperature and vent any excess pressure. f. The resulting mixture contains a combination of partially and fully fluorinated products. g. Isolate **5-chloro-2,4,6-trifluoroisophthalonitrile** from the reaction mixture using fractional distillation or column chromatography.

Experimental Protocol 2: Downstream Synthesis of a Thiophene Derivative

This protocol demonstrates the utility of the title compound in a nucleophilic aromatic substitution reaction to create a more complex derivative.[9]

- Reactants: 5-chloro-2,4,6-trifluoro-isophthalonitrile (1.0 mmol) and thiophene-3-methylamine (1.2 mmol).
- Solvent: Tetrahydrofuran (THF), approximately 15 mL.
- Apparatus: A 25 mL round-bottom flask with a magnetic stirrer.
- Procedure: a. Dissolve 5-chloro-2,4,6-trifluoro-isophthalonitrile in THF in the round-bottom flask at 30°C with stirring. b. Slowly add thiophene-3-methylamine dropwise to the solution. The molar ratio of the amine to the isophthalonitrile should be approximately 1.2:1. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes. d. Upon completion, quench the reaction by adding an equal volume of ice water. e. Transfer the mixture to a separatory funnel and extract three times with an equal volume of ethyl acetate. f. Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4). g. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, 5-chloro-2,4,6-((thiophen-3-ylmethyl)amino)isophthalonitrile. h. Purify the product using column chromatography (e.g., with a mobile phase of petroleum ether and ethyl acetate). The reported yield is approximately 85%.

[Click to download full resolution via product page](#)


Fig. 2: Experimental workflow for a downstream nucleophilic substitution reaction.

Putative Mechanism of Action in Fungicidal Activity

While the specific signaling pathway for **5-Chloro-2,4,6-trifluoroisophthalonitrile** is not detailed in the provided literature, its mechanism can be inferred from the well-studied analog, chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile).[13] Chlorothalonil inhibits the essential glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GPDH).[13] This inhibition occurs through the covalent reaction of the fungicide with sulfhydryl groups of cysteine residues in the enzyme's active site, particularly Cysteine-149.[13] This blocks the binding of

the natural substrate, glyceraldehyde-3-phosphate (GAP), thereby disrupting glycolysis and leading to fungal cell death.

Given the structural similarity, it is proposed that **5-Chloro-2,4,6-trifluoroisophthalonitrile** acts via the same mechanism. The electron-withdrawing nature of the fluorine and nitrile groups makes the aromatic ring electrophilic and susceptible to attack by nucleophilic thiol groups in the GPDH active site.

[Click to download full resolution via product page](#)

Fig. 3: Proposed mechanism of GPDH inhibition by the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2,4,6-trifluoroisophthalonitrile [myskinrecipes.com]
- 2. 5-Chloro-2,4,6-trifluoroisophthalonitrile [myskinrecipes.com]
- 3. 5-Chloro-2,4,6-trifluoroisophthalonitrile, CasNo.1897-50-3 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 4. EP0120575A1 - Organic fluorine compounds - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 5-Chloro-2,4,6-trifluoroisophthalonitrile | C8ClF3N2 | CID 11948509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2,4,6-trifluoroisophthalonitrile , 95% , 1897-50-3 - CookeChem [cookechem.com]
- 9. ambeed.com [ambeed.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chloro-2,4,6-trifluoroisophthalonitrile CAS number 1897-50-3]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160395#5-chloro-2-4-6-trifluoroisophthalonitrile-cas-number-1897-50-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com